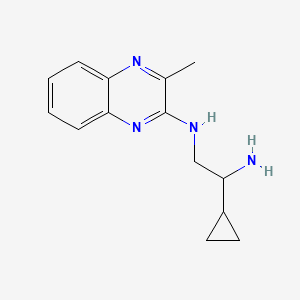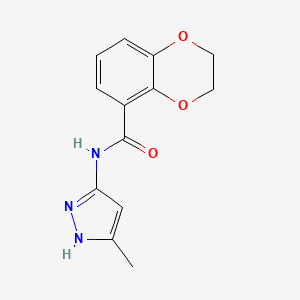
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine is a chemical compound that has been studied for its potential therapeutic applications. It is commonly referred to as CQMA and belongs to a class of compounds known as diamines. CQMA has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of CQMA is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. CQMA has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
CQMA has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CQMA has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. In addition, CQMA has been found to have neuroprotective effects, which may help to prevent or slow the progression of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CQMA in lab experiments is its potential therapeutic applications. CQMA has been found to have anticancer and neuroprotective properties, which make it a promising candidate for further study. However, there are also some limitations to using CQMA in lab experiments. One limitation is the potential for toxicity, which may limit its use in vivo. In addition, the exact mechanism of action of CQMA is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are a number of future directions for the study of CQMA. One area of research is the optimization of its therapeutic applications. This may involve further study of its mechanism of action and the development of more effective delivery methods. Another area of research is the study of its potential use in combination with other drugs or therapies. This may help to enhance its therapeutic effects and reduce the potential for toxicity. Finally, there is a need for further study of the safety and toxicity of CQMA, particularly in vivo. This will be important for the development of safe and effective therapeutic applications.
Métodos De Síntesis
The synthesis of CQMA involves the reaction of 3-methylquinoxaline-2-carboxaldehyde with cyclopropylamine and ethylenediamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
CQMA has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has shown promise in the treatment of various types of cancer, including breast, lung, and colon cancer. CQMA has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-9-14(16-8-11(15)10-6-7-10)18-13-5-3-2-4-12(13)17-9/h2-5,10-11H,6-8,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFOQVOQSSJRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC(C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)


![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)


![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)